Enhanced Acidity and Electronic Modulation Relative to Non-Fluorinated and Mono-Fluorinated Analogs
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid exhibits a predicted pKa of 6.28 ± 0.20, reflecting substantial acidification relative to non-fluorinated analogs such as 2-(hydroxymethyl)phenylboronic acid (pKa 8.63) [1]. This ~2.35 pKa unit decrease arises from the strong electron-withdrawing effect of the meta-trifluoromethyl group. In class-level comparisons, the presence of an electron-withdrawing substituent on the phenyl ring results in a considerable rise in the acidity of arylboronic acids, with trifluoromethyl substitution producing a larger pKa reduction than mono-fluoro substitution as demonstrated in 5-fluoro-2-formylphenylboronic acid systems [2].
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 6.28 ± 0.20 (predicted) |
| Comparator Or Baseline | 2-(Hydroxymethyl)phenylboronic acid (CAS 87199-14-2); pKa = 8.63 (predicted) |
| Quantified Difference | ΔpKa ≈ -2.35 (increased acidity of target compound) |
| Conditions | Predicted pKa values; comparator lacks CF₃ group |
Why This Matters
Lower pKa influences boronic acid speciation, transmetalation efficiency in Suzuki-Miyaura coupling under mildly basic conditions, and binding affinity in sensor applications, distinguishing procurement requirements from non-fluorinated alternatives.
- [1] ChemBase. 2-Hydroxymethylphenylboronic acid (CAS 87199-14-2). Acid pKa: 8.626705. View Source
- [2] Gozdalik JT, Adamczyk-Woźniak A, Sporzyński A. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. 2020;25(4):799. View Source
